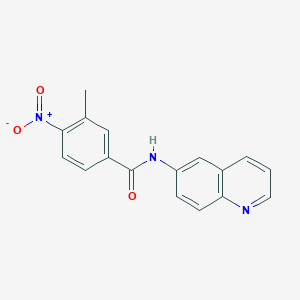
3-methyl-4-nitro-N-quinolin-6-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-nitro-N-quinolin-6-ylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound features a benzamide group attached to a quinoline ring system, which is further substituted with a methyl group and a nitro group. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-N-quinolin-6-ylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Quinoline Formation: The quinoline ring is formed through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction, where the quinoline derivative is reacted with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-nitro-N-quinolin-6-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Amidation: The benzamide group can undergo further functionalization through amidation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophilic reagents such as halogens, acids, or alkylating agents.
Amidation: Amine derivatives, coupling agents like EDCI or DCC.
Major Products Formed
Reduction of Nitro Group: Formation of 3-methyl-4-amino-N-quinolin-6-ylbenzamide.
Substitution Reactions: Formation of various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
3-methyl-4-nitro-N-quinolin-6-ylbenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antibacterial, antiviral, and anticancer activities.
Synthetic Organic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industrial Chemistry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-N-quinolin-6-ylbenzamide is primarily related to its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to 3-methyl-4-nitro-N-quinolin-6-ylbenzamide but without the benzamide group.
Quinolone: Contains a ketone group instead of the benzamide group and is known for its antibacterial properties.
4-nitroquinoline: Similar structure but lacks the methyl and benzamide groups.
Uniqueness
This compound is unique due to the presence of both the nitro and benzamide groups, which impart specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in medicinal and industrial chemistry .
Properties
IUPAC Name |
3-methyl-4-nitro-N-quinolin-6-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-11-9-13(4-7-16(11)20(22)23)17(21)19-14-5-6-15-12(10-14)3-2-8-18-15/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPHPYKOGNJDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5732834.png)
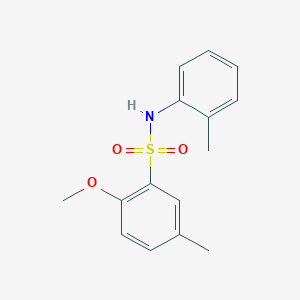
![ethyl 4-[({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B5732843.png)
![1-(3-Acetylphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B5732850.png)
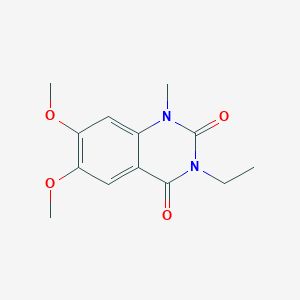
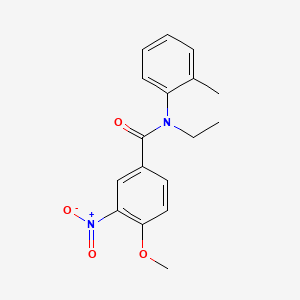
![2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5732866.png)
![(4E)-2-(furan-2-yl)-4-[(4-methylsulfanylphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B5732874.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5732886.png)
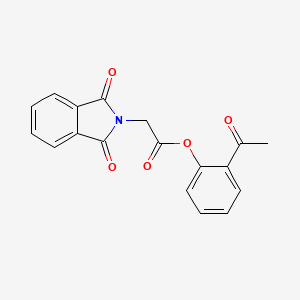
![ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5732907.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5732915.png)
![N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5732926.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B5732931.png)
